Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate
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Overview
Description
Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazolo[3,4-b]pyridine core with ethyl and ethylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives. The ethyl and ethylthio groups are then introduced through alkylation and thiolation reactions, respectively.
Cyclization: The initial step involves the formation of the pyrazolo[3,4-b]pyridine core. This can be achieved by reacting a hydrazine derivative with a pyridine carboxylic acid under acidic conditions.
Alkylation: The ethyl group is introduced by treating the intermediate with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.
Thiolation: The ethylthio group is introduced by reacting the intermediate with an ethylthiolating agent such as ethylthiol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethyl and ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, thiols, bases like potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: It acts as a probe in the investigation of biological pathways and mechanisms.
Industrial Chemistry: It is a precursor in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism by which Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The ethylthio group can enhance binding affinity through hydrophobic interactions, while the pyrazolo[3,4-b]pyridine core can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate can be compared with other pyrazolo[3,4-b]pyridine derivatives:
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: This compound has a chloro and methyl group instead of the ethylthio group, which may alter its reactivity and binding properties.
Ethyl 1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate: Lacks the ethylthio group, which can significantly affect its chemical behavior and biological activity.
The presence of the ethylthio group in this compound makes it unique, potentially offering enhanced binding interactions and different reactivity compared to its analogs.
Properties
CAS No. |
50476-43-2 |
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Molecular Formula |
C13H17N3O2S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
ethyl 1-ethyl-4-ethylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H17N3O2S/c1-4-16-12-9(8-15-16)11(19-6-3)10(7-14-12)13(17)18-5-2/h7-8H,4-6H2,1-3H3 |
InChI Key |
DAPJSAWQRYKJBL-UHFFFAOYSA-N |
SMILES |
CCN1C2=NC=C(C(=C2C=N1)SCC)C(=O)OCC |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)SCC)C(=O)OCC |
Synonyms |
1-ethyl-4-(ethylthio)-1H-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester 1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, 1-ethyl-4-(ethylthio)-, ethyl ester ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate Sq 65,442 SQ 65442 SQ-65,442 SQ-65442 |
Origin of Product |
United States |
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